1-(5-Isopropylpyrazin-2-yl)ethanone
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(5-propan-2-ylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(2)8-4-11-9(5-10-8)7(3)12/h4-6H,1-3H3 |
InChI Key |
PNZXGJQJARETMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Functionalization of Pyrazine Precursors
One common approach to prepare 1-(5-isopropylpyrazin-2-yl)ethanone involves functionalizing pyrazine derivatives, particularly starting from 5-isopropylpyrazine-2-carbonitrile or related intermediates.
- Minisci Radical Alkylation and Conversion :
The pyrazine core is first alkylated at the 5-position using a Minisci radical alkylation, introducing the isopropyl group to form 5-isopropylpyrazine-2-carbonitrile. This intermediate is then converted to this compound through a sequence of reactions involving hydrolysis and oxidation steps, as demonstrated by research groups specializing in pyrazine chemistry.
This method is noted for its regioselectivity and ability to introduce complex substituents on the pyrazine ring efficiently.
Synthetic Route Involving Pyrazine Carbonylation and Substitution
Another method involves the preparation of substituted pyrazines through halogenated pyrazine intermediates followed by nucleophilic substitution and carbonylation:
- Halopyrazine and Diaryl Imine Reaction :
Starting from 2,3-dihalopyrazines such as 2,3-dichloropyrazine, the compound is reacted with diaryl imines under basic conditions (e.g., potassium carbonate or cesium carbonate). The resulting intermediate undergoes hydrolysis to yield substituted pyrazine derivatives.
This method allows for the introduction of various alkyl groups including isopropyl at specific positions on the pyrazine ring, which can then be further functionalized to ethanone derivatives.
Preparation via Thiosemicarbazone Intermediate and Cyclization
A more complex synthetic pathway involves the formation of thiosemicarbazones from 5-alkylated acetylpyrazines, followed by cyclization to heterocyclic derivatives:
- Thiosemicarbazone Formation and Cyclization :
5-Alkylated acetylpyrazine (including 5-isopropyl derivatives) reacts with thiosemicarbazide in methanol under reflux with acetic acid catalysis to form thiosemicarbazones. Subsequent cyclization with chloroacetic acid in ethanolic sodium acetate solution yields 1,3-thiazolidin-4-one derivatives.
Though this route is primarily used for further heterocyclic elaboration, the initial acetylpyrazine intermediate corresponds to this compound, highlighting a preparative step for this compound.
Direct Acetylation and Functional Group Transformations
- Acetylation of Substituted Pyrazines :
Direct acetylation of 5-isopropylpyrazine derivatives can be achieved through reactions with acetylating agents in the presence of bases or catalysts. For example, Claisen-Schmidt condensation reactions using this compound as a precursor have been reported, indicating the availability of this compound through acetylation of the pyrazine ring.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Minisci Radical Alkylation | Radical initiators, alkylating agents | Moderate | Regioselective introduction of isopropyl |
| 2 | Conversion of nitrile to ethanone | Hydrolysis, oxidation, hydrolysis with acid/base | 20-50 | Multi-step, moderate overall yield |
| 3 | Halopyrazine substitution | 2,3-Dichloropyrazine, diaryl imine, base (K2CO3) | >50 | Followed by hydrolysis to ethanone |
| 4 | Thiosemicarbazone formation | Thiosemicarbazide, methanol, acetic acid, reflux | 49 | Intermediate step for heterocyclic synthesis |
| 5 | Cyclization to thiazolidinone | Chloroacetic acid, sodium acetate, reflux | 45-50 | Further derivatization of acetylpyrazine |
Research Findings and Practical Considerations
- The Minisci reaction-based approach offers a practical route for selective alkylation on the pyrazine ring, which is otherwise challenging due to the electron-deficient nature of pyrazines.
- The halopyrazine substitution method is advantageous for introducing various substituents, including isopropyl groups, with good yields and scalability.
- Thiosemicarbazone and cyclization methods highlight the versatility of this compound as a synthetic intermediate for more complex heterocycles with biological activity.
- Reaction conditions such as inert atmosphere, low temperatures (e.g., −78 °C for lithiation steps), and use of dry solvents are critical for maximizing yield and purity.
This comprehensive overview synthesizes diverse preparation methods for this compound, emphasizing functionalization of pyrazine cores, halopyrazine substitution, and intermediate formation routes. Each method offers distinct advantages depending on the desired scale, purity, and downstream applications.
Chemical Reactions Analysis
1-(5-Isopropylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols .
Scientific Research Applications
1-(5-Isopropylpyrazin-2-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Isopropylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Key Observations:
Branching Effects :
- 2c (isopropyl) exhibits higher experimental lipophilicity (LogK = 1.92) compared to its linear propyl analog 2b (LogK = 1.85). However, computational models (ClogP) paradoxically suggest lower lipophilicity for 2c (1.98 vs. 2.12 for 2b ). This discrepancy may arise from steric hindrance in branched substituents, which reduces membrane permeability despite increased hydrophobicity .
- Similarly, the isobutyl derivative 2e (LogK = 2.15) is less lipophilic than its linear butyl counterpart 2d (LogK = 2.30), reinforcing that branching reduces lipophilicity in experimental assays .
Chain Length Effects: Increasing alkyl chain length (e.g., from propyl to butyl) correlates with higher LogK and ClogP values, as seen in 2b → 2d. This aligns with the typical behavior of nonpolar substituents enhancing lipophilicity .
Structural Analogues with Heterocyclic Variations
While this compound belongs to the pyrazine family, other ethanone derivatives with distinct heterocycles or substituents exhibit divergent properties:
- Tetrazole Derivatives: Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., 22–28) demonstrate enhanced polarity due to the tetrazole ring’s electron-deficient nature, contrasting with the pyrazine-based 2c .
- Thiazole and Oxadiazole Derivatives: Derivatives such as 1-[2-(cyclopropylamino)-4-methylthiazol-5-yl]ethanone () and 1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone () incorporate nitrogen-sulfur or nitrogen-oxygen heterocycles, which significantly alter solubility and bioactivity compared to pyrazine-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
